molecular formula C19H21N3O2S B2578181 3-(benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole CAS No. 240799-52-4

3-(benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole

Cat. No.: B2578181
CAS No.: 240799-52-4
M. Wt: 355.46
InChI Key: UBTUJRGASYKYBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole is a synthetic 1,2,4-triazole derivative of significant interest in medicinal and agrochemical research. The 1,2,4-triazole core is a privileged scaffold in heterocyclic chemistry, known for its versatile non-covalent interactions, which allow it to bind effectively with a range of enzymes and receptors in biological systems . This compound features a benzylsulfanyl group at the 3-position and a 2,2-dimethoxyethyl side chain at the 5-position, which may influence its solubility and bioavailability. The S-benzylated 1,2,4-triazole structure provides multiple nucleophilic nitrogen sites, making it a valuable intermediate for further regioselective alkylation studies to create more complex molecular architectures . Research Applications & Value: This chemical is intended for research use only. Its primary applications include serving as a key intermediate in the synthesis of novel compounds for biological screening. Literature on analogous S-protected 1,2,4-triazoles indicates potential for a wide spectrum of pharmacological activities, which may include antimicrobial, antifungal, and anti-inflammatory properties . The presence of the dimethoxyethyl group is a structural feature of interest, as similar groups have been incorporated into bioactive molecules . Researchers can utilize this compound to explore its mechanism of action in specific biological pathways or to develop new chemical entities with optimized efficacy and selectivity. Its structure is confirmed by advanced spectroscopic methods and single-crystal X-ray diffraction, a standard technique for definitive structural elucidation of triazole derivatives .

Properties

IUPAC Name

3-benzylsulfanyl-5-(2,2-dimethoxyethyl)-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-23-18(24-2)13-17-20-21-19(22(17)16-11-7-4-8-12-16)25-14-15-9-5-3-6-10-15/h3-12,18H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTUJRGASYKYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=NN=C(N1C2=CC=CC=C2)SCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzyl mercaptan with 2,2-dimethoxyethyl bromide to form the benzylsulfanyl intermediate. This intermediate is then reacted with phenylhydrazine and triethyl orthoformate under acidic conditions to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Triazole Ring Reactivity

The 1,2,4-triazole scaffold serves as the primary reactive site due to its electron-rich nitrogen atoms and π-deficient carbon centers.

Key Reactions:

  • Electrophilic Substitution :
    The N-4 position undergoes electrophilic attack in acidic conditions, as demonstrated in analogous triazole derivatives . For example, nitration or halogenation typically occurs at the para position relative to the methyl group.

  • Nucleophilic Substitution :
    The C-5 position (adjacent to the dimethoxyethyl group) is susceptible to nucleophilic displacement under basic conditions. This has been exploited in the synthesis of antiviral derivatives via substitution with amines or thiols .

  • Coordination Chemistry :
    The triazole nitrogen atoms (N-1 and N-2) act as ligands for transition metals. Studies on similar compounds show iridium(III) and silver(I) complexes forming under reflux conditions with [Ir(COD)(μ-Cl)]₂ or Ag₂O .

Table 1: Triazole Ring Reactivity Patterns

Reaction TypeSite of ReactivityConditionsExample Product
ElectrophilicN-4HNO₃/H₂SO₄, 0–5°CNitro-substituted triazole
NucleophilicC-5K₂CO₃/DMF, 80°CThioether or amine derivatives
Metal CoordinationN-1, N-2Reflux with Ag₂O in p-xyleneIridium(III) cyclometalates

Benzylsulfanyl Group Transformations

The thioether moiety (-S-CH₂-C₆H₅) undergoes characteristic sulfur-centered reactions.

Key Reactions:

  • Oxidation :
    Treatment with H₂O₂ or mCPBA oxidizes the sulfanyl group to sulfoxide (-SO-) or sulfone (-SO₂-), as observed in structurally related 1,2,4-triazoles .

  • Alkylation :
    Reacts with alkyl halides (e.g., CH₃I) in acetonitrile to form sulfonium salts, a step used in cyclometalation reactions .

Table 2: Benzylsulfanyl Reactivity

ReactionReagents/ConditionsProductBiological Relevance
Oxidation to sulfone3% H₂O₂, AcOH, RT, 6hTriazole sulfone derivative Enhanced antifungal activity
AlkylationCH₃I, CH₃CN, N₂ atmosphere, 24hSulfonium salt precursor Ligand for iridium catalysts

Dimethoxyethyl Group Modifications

The 2,2-dimethoxyethyl substituent at C-5 is hydrolytically labile under acidic conditions.

Key Reaction:

  • Acid-Catalyzed Hydrolysis :
    In H₂SO₄/H₂O, the acetal cleaves to form a ketone intermediate (2-oxoethyl group), which can undergo cyclocondensation with amines or hydrazines .

Equation :

C5H10O2(dimethoxyethyl)H+C3H4O(ketone)+2CH3OH\text{C}_5\text{H}_{10}\text{O}_2 (\text{dimethoxyethyl}) \xrightarrow{\text{H}^+} \text{C}_3\text{H}_4\text{O} (\text{ketone}) + 2\text{CH}_3\text{OH}

Phenyl Ring Functionalization

The para-substituted phenyl ring at N-4 participates in electrophilic aromatic substitution (EAS).

Key Reaction:

  • Nitration :
    Directed by the electron-donating methyl group, nitration occurs at the ortho/para positions relative to the triazole attachment .

Comparative Reactivity with Analogues

Table 3: Substituent Effects on Reactivity

CompoundSulfanyl ReactivityTriazole Ring StabilityHydrolysis Rate (dimethoxyethyl)
Target compoundHigh (S-alkylation)ModerateFast (t₁/₂ = 2h in 1M H₂SO₄)
5-Methyl-4H-1,2,4-triazoleN/AHighN/A
3-Amino-5-phenyl-1,2,4-triazoleLowLowN/A

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 3-(benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole demonstrate effectiveness against various bacterial strains. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol in fungal cell membranes.

Case Study:
In a comparative study on triazole derivatives, it was found that certain modifications to the triazole ring significantly enhanced antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of triazole derivatives have been extensively researched. This compound has shown promise in inhibiting cancer cell proliferation in vitro.

Case Study:
A study investigated the effects of various triazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that modifications to the substituents on the triazole ring could enhance cytotoxicity against these cell lines .

Antifungal Applications

Triazoles are well-known for their antifungal properties. The compound's structure suggests potential efficacy against fungal infections by disrupting fungal cell membrane integrity.

Research Findings:
In vitro studies have demonstrated that compounds with similar structures possess significant antifungal activity against Candida albicans and other pathogenic fungi . The specific interactions between the compound and fungal targets are still under investigation but are believed to involve the inhibition of ergosterol biosynthesis.

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, the triazole ring can inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol in fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The biological and physicochemical properties of 1,2,4-triazoles are highly substituent-dependent. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position 3/5) Molecular Formula Melting Point (°C) Yield (%) Key Properties/Activities Source
Target Compound 3: Benzylsulfanyl; 5: 2,2-dimethoxyethyl C₂₀H₂₂N₃O₂S Not reported Not reported Hypothesized enhanced solubility due to dimethoxyethyl N/A
3-(Benzylthio)-5-((4-chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole 3: Benzylthio; 5: Chlorophenoxymethyl C₂₂H₁₈ClN₃OS 104–105 81 Antimicrobial activity (Staph. aureus) Applied Sciences (2015)
3-(Butylthio)-5-((4-chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole 3: Butylthio; 5: Chlorophenoxymethyl C₁₉H₂₀ClN₃OS 140–141 87 Higher melting point than benzylthio analog Applied Sciences (2015)
3-(2-Bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole 3: 2-Bromophenyl; 5: Decylthio C₂₄H₂₈BrN₃S Not reported 68 Superior antifungal activity (long alkyl chain) Molecules (2022)
3-(4-Chlorophenyl)-5-(trifluoromethylbenzylthio)-4-phenyl-4H-1,2,4-triazole 3: 4-Chlorophenyl; 5: CF₃-benzylthio C₂₂H₁₅ClF₃N₃S Not reported Not reported Enhanced lipophilicity (CF₃ group) ChemBK (2024)

Key Observations :

  • Alkyl Chain Length : Longer alkyl chains (e.g., decylthio in ) improve antifungal activity but reduce solubility.
  • Electron-Withdrawing Groups : Substituents like -Cl or -CF₃ enhance antimicrobial potency by modulating electron density .
  • Aromatic vs. Aliphatic Thioethers : Benzylthio derivatives (e.g., ) exhibit lower melting points than alkylthio analogs, suggesting weaker crystal packing.

Quantitative Structure-Activity Relationships (QSAR)

demonstrates that ΔE₁ (HOMO-LUMO gap) and ΣQ (total atomic charge) critically influence bioactivity:

  • ΔE₁ Reduction : Lower energy gaps correlate with higher antimicrobial activity.
  • Electron-Deficient Substituents: Groups like -NO₂ or -CF₃ increase ΣQ, enhancing charge transfer interactions with microbial targets .

Biological Activity

3-(Benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole is a novel compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, known for their diverse biological activities. This specific compound exhibits unique chemical properties due to its benzylsulfanyl and dimethoxyethyl substituents, making it a subject of interest in medicinal chemistry.

  • Chemical Formula : C₁₉H₂₁N₃O₂S
  • Molecular Weight : 365.45 g/mol
  • CAS Number : 240799-52-4

The structure of this compound is characterized by a triazole ring that enhances its stability and reactivity. The presence of the benzylsulfanyl group may contribute to its potential biological activities.

Biological Activities

Research indicates that triazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Many triazoles have shown effectiveness against various bacteria and fungi. Studies suggest that compounds with similar structures can inhibit the growth of pathogens such as Candida albicans and various Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Triazole derivatives have been investigated for their antiproliferative effects against several cancer cell lines. For instance, compounds containing the triazole moiety have demonstrated significant cytotoxicity against colorectal cancer cells (HT-29) and other tumor lines .
  • Antioxidant Properties : The antioxidant capabilities of certain triazole derivatives have been quantified in studies using assays like DPPH and ABTS. These properties are crucial for developing therapeutic agents that combat oxidative stress .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles can interact with enzymes involved in various biochemical pathways. For example, docking studies have shown strong interactions with ATP-binding sites in proteins associated with cancer signaling pathways .
  • Cell Cycle Arrest : Some studies indicate that triazole derivatives can induce cell cycle arrest in cancer cells, thus inhibiting proliferation .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step reactions designed to enhance yield and purity. The compound's synthesis has been optimized to ensure high-quality production suitable for biological evaluation.

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various triazole derivatives against a panel of bacteria. Compounds similar to this compound showed promising results with minimum inhibitory concentrations (MICs) indicating broad-spectrum activity against both Gram-positive and Gram-negative strains .
  • Cytotoxicity Assessment : In vitro tests on human cancer cell lines revealed that this compound exhibits low cytotoxicity against normal cells while maintaining significant antiproliferative activity against cancerous cells. IC₅₀ values were generally above 100 µM for normal cells but much lower for tumor cells .

Comparative Analysis

A comparison of similar triazole compounds reveals distinct structural features that may influence their biological activities:

Compound NameStructure FeaturesUnique Aspects
3-benzylsulfanyl-5-methyl-4H-1,2,4-triazoleContains methyl instead of dimethoxyethylFocused on antimicrobial properties
5-(4-nitrophenyl)-4H-1,2,4-triazoleSubstituted phenyl ringInvestigated for anticancer activity
1-(3-benzylthio)-1H-1,2,3-triazoleDifferent triazole isomerExplored for anti-inflammatory effects

Q & A

Q. Q1. What are the optimal synthetic routes for 3-(benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of thiosemicarbazides with substituted carbonyl compounds. For example, Kucukguzel et al. (2004) describe a method using 2,2-dimethoxyethyl isocyanate and benzyl thiol under reflux in ethanol, achieving yields of 65–75% . Key parameters include:

  • Temperature : Prolonged reflux (~12–24 hrs) improves cyclization.
  • Solvent : Polar aprotic solvents (e.g., DMF) may accelerate reactions but require careful pH control.
  • Catalysts : Use of triethylamine enhances nucleophilic substitution at the triazole sulfur .

Q. Q2. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

Methodological Answer:

  • X-ray Diffraction (XRD) : Resolves crystal packing and confirms the triazole ring geometry. For analogs, C–S bond lengths typically range 1.68–1.72 Å .
  • NMR : 1^1H NMR shows distinct peaks for the dimethoxyethyl group (δ 3.2–3.4 ppm) and benzylsulfanyl protons (δ 4.1–4.3 ppm). 13^13C NMR confirms the triazole C3 and C5 positions via signals at δ 150–160 ppm .
  • FT-IR : Stretching vibrations for S–C (650–700 cm1^{-1}) and triazole ring (1450–1600 cm1^{-1}) .

Advanced Research Questions

Q. Q3. How can computational methods (e.g., DFT) predict the compound’s reactivity and tautomeric stability?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates tautomer stability. Studies on similar triazoles show the 4H-1,2,4-triazole form is more stable than 1H-1,2,3-triazole by ~10 kcal/mol due to conjugation with the phenyl group .

  • HOMO-LUMO Analysis : Predicts electrophilic attack at the sulfanyl sulfur (HOMO localized) .
  • Molecular Dynamics (MD) : Simulates solvation effects; polar solvents stabilize the thione tautomer .

Q. Q4. How do researchers resolve contradictions in reported biological activities (e.g., antifungal vs. antibacterial efficacy)?

Methodological Answer:

  • Dose-Response Analysis : Use nonlinear regression (e.g., Hill equation) to compare IC50_{50} values. For instance, Ezabadi et al. (2008) found that substituents like dimethoxyethyl enhance antifungal activity (IC50_{50} = 8 μM) but reduce antibacterial effects due to steric hindrance .
  • Error Analysis : Apply Bevington’s error propagation to assess variability in bioassay data .
  • Structural-Activity Relationships (SAR) : Correlate substituent electronegativity (Hammett σ values) with activity trends .

Q. Q5. What strategies mitigate degradation of the sulfanyl group during storage or biological assays?

Methodological Answer:

  • Stabilization : Store at –20°C under inert gas (N2_2) to prevent oxidation.
  • Chelation : Add EDTA (1 mM) to buffer solutions, reducing metal-catalyzed degradation .
  • Derivatization : Protect the sulfanyl group as a disulfide during synthesis, then reduce in situ before assays .

Q. Q6. How can NMR crystallography resolve ambiguities in X-ray data for polymorphic forms?

Methodological Answer: Combining 13^13C CP/MAS NMR with XRD distinguishes polymorphs. For example, a study on a triazole analog revealed two polymorphs: Form I (P21_1/c) showed a 155 ppm carbonyl signal, while Form II (C2/c) shifted to 158 ppm due to altered hydrogen bonding .

Q. Q7. What are the limitations of using this compound in in vivo studies, and how are they addressed?

Methodological Answer:

  • Bioavailability : The dimethoxyethyl group improves solubility but may reduce BBB penetration. Prodrug strategies (e.g., esterification) enhance CNS uptake .
  • Metabolism : Cytochrome P450 assays (e.g., human liver microsomes) identify major metabolites. Phase I oxidation at the benzyl group is common .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.